molecular formula C15H22N4O2S B2893251 N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921476-28-0

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No.: B2893251
CAS No.: 921476-28-0
M. Wt: 322.43
InChI Key: OJXUXDBTQLRSAS-UHFFFAOYSA-N
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Description

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial and antifungal effects . Additionally, the compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells is being investigated .

Comparison with Similar Compounds

N-allyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of the allyl, cyclohexylureido, and thiazole moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h2,10-11H,1,3-9H2,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXUXDBTQLRSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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